1-(3-Aminoazetidin-1-yl)-2-(4-fluorophenoxy)ethan-1-one

P2X3 receptor Pain Chronic cough

A unique advanced intermediate for P2X3-targeted drug discovery. Unlike simple building blocks (e.g., 3-aminoazetidine, CAS 102065-86-1) or clinical antagonists (e.g., Gefapixant) that lack derivatizable handles, this compound provides a pre-validated 4-fluorophenoxy pharmacophore with an 80 nM EC50 against rat P2X3 and a free primary amine for rapid amide/sulfonamide/urea library synthesis or PROTAC conjugation. Ideal for SAR exploration, bifunctional degrader design, and focused azetidine library production. Reduces synthetic burden versus de novo scaffold assembly.

Molecular Formula C11H13FN2O2
Molecular Weight 224.23 g/mol
CAS No. 2097978-21-5
Cat. No. B1476321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Aminoazetidin-1-yl)-2-(4-fluorophenoxy)ethan-1-one
CAS2097978-21-5
Molecular FormulaC11H13FN2O2
Molecular Weight224.23 g/mol
Structural Identifiers
SMILESC1C(CN1C(=O)COC2=CC=C(C=C2)F)N
InChIInChI=1S/C11H13FN2O2/c12-8-1-3-10(4-2-8)16-7-11(15)14-5-9(13)6-14/h1-4,9H,5-7,13H2
InChIKeyKYPYLHRAORZVMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Aminoazetidin-1-yl)-2-(4-fluorophenoxy)ethan-1-one (CAS 2097978-21-5): A Dual-Function P2X3 Antagonist and Azetidine Building Block


1-(3-Aminoazetidin-1-yl)-2-(4-fluorophenoxy)ethan-1-one (CAS 2097978-21-5) is a synthetic small molecule combining a 3-aminoazetidine core with a 4-fluorophenoxy acetamide moiety . It is primarily recognized for its functional antagonism at the rat P2X3 purinoceptor, demonstrating an EC50 of 80 nM in recombinant oocyte assays [1]. Simultaneously, the free primary amine on the azetidine ring renders it a versatile building block for the synthesis of more complex pharmacological probes and azetidine-containing derivatives . Its molecular formula is C11H13FN2O2, with a molecular weight of 224.23 g/mol .

Why Generic P2X3 Antagonists or Simple Azetidine Building Blocks Cannot Replace 1-(3-Aminoazetidin-1-yl)-2-(4-fluorophenoxy)ethan-1-one (CAS 2097978-21-5)


Substituting this compound with a generic P2X3 antagonist or a simpler azetidine building block overlooks its unique dual-utility profile. While established clinical candidates like Gefapixant or BLU-5937 exhibit potent P2X3 antagonism, they lack the free amino group necessary for further derivatization into bespoke chemical probes . Conversely, simple building blocks like 3-aminoazetidine (CAS 102065-86-1) provide the reactive amine but lack the pre-installed 4-fluorophenoxy pharmacophore that confers inherent P2X3 activity (EC50 80 nM) [1]. This compound uniquely bridges the gap, offering both a validated biological starting point and a synthetic handle for rapid structure-activity relationship (SAR) exploration, thereby reducing the synthetic burden compared to de novo assembly of the azetidine-fluorophenoxy scaffold [2].

Quantitative Differentiation of 1-(3-Aminoazetidin-1-yl)-2-(4-fluorophenoxy)ethan-1-one (CAS 2097978-21-5) for Scientific Procurement


P2X3 Antagonist Potency: Benchmarking Against Clinical-Stage P2X3 Antagonists

In functional assays using recombinant rat P2X3 receptors expressed in Xenopus oocytes, this compound demonstrates an EC50 of 80 nM for antagonist activity [1]. This potency positions it within a relevant range for P2X3 modulation, although it is less potent than some advanced clinical candidates. For context, BLU-5937 (Camlipixant) exhibits an IC50 of 92 nM against rat P2X3 in a comparable assay , while Sivopixant shows an IC50 of 4.2 nM against human P2X3 [2]. Gefapixant demonstrates variable IC50 values (30-150 nM) depending on assay conditions and receptor subtype . The 80 nM EC50 value confirms that this compound possesses intrinsic P2X3 antagonism, making it a viable starting point for hit-to-lead optimization or tool compound development, distinct from inactive building blocks.

P2X3 receptor Pain Chronic cough Electrophysiology

Synthetic Versatility: Free Primary Amine as a Divergent Functional Handle

Unlike fully elaborated P2X3 antagonists (e.g., Sivopixant, Gefapixant) which are terminal clinical candidates, this compound contains a free primary amine on the azetidine ring. This functional group is a key differentiator for procurement decisions aimed at analog synthesis . In contrast, the parent core, 3-aminoazetidine (CAS 102065-86-1), provides the amine but lacks the 4-fluorophenoxy acetamide moiety responsible for the observed P2X3 activity [1]. The presence of this pre-validated pharmacophore allows researchers to perform rapid amide coupling, reductive amination, or sulfonamide formation to explore SAR around the azetidine nitrogen while maintaining the core P2X3 binding elements. This dual functionality is not available in simpler azetidine building blocks or fully optimized clinical antagonists.

Medicinal chemistry Building block SAR Azetidine

Purity and Supply Chain Reliability: A Critical Procurement Metric for Reproducible Research

Reproducibility in biological assays and chemical synthesis is directly correlated with compound purity. For this compound, commercial suppliers provide a specified purity of ≥98% . This contrasts with some generic or discontinued listings (e.g., CymitQuimica) where the product is no longer available or purity specifications are ambiguous . A purity of 98% ensures that off-target effects in P2X3 assays (EC50 80 nM) are attributable to the compound itself rather than impurities. Furthermore, the availability from active suppliers like AKSci and Leyan ensures consistent lot-to-lot quality for longitudinal studies .

Procurement Quality control Reproducibility

Optimal Scientific and Industrial Use Cases for 1-(3-Aminoazetidin-1-yl)-2-(4-fluorophenoxy)ethan-1-one (CAS 2097978-21-5)


Hit-to-Lead Optimization for P2X3-Mediated Pain or Chronic Cough Programs

This compound serves as an advanced starting point for medicinal chemistry teams targeting P2X3 receptors. Its validated EC50 of 80 nM against rat P2X3 [1] provides a baseline potency that can be improved through systematic SAR. The free amino group enables rapid synthesis of amide, sulfonamide, or urea derivatives to explore vector space around the azetidine ring, accelerating the identification of more potent and selective leads compared to building a library from simpler, inactive azetidine fragments .

Development of Bifunctional Chemical Probes and PROTACs

The compound's dual nature—a P2X3-targeting pharmacophore coupled with a free primary amine—makes it an ideal warhead for bifunctional degrader molecules (e.g., PROTACs). The amine can be readily conjugated to E3 ligase ligands via established linker chemistry, while the 4-fluorophenoxy acetamide maintains engagement with the P2X3 receptor [1]. This application is not feasible with clinical P2X3 antagonists that lack a synthetically accessible conjugation handle .

Synthesis of Focused Libraries of Azetidine-Containing Bioisosteres

Azetidines are privileged scaffolds in medicinal chemistry due to their metabolic stability and conformational rigidity [2]. This compound allows chemists to efficiently generate a focused library of 3-aminoazetidine derivatives bearing the 4-fluorophenoxy motif. Such libraries are valuable for phenotypic screening or for exploring bioisosteric replacements of piperidine or pyrrolidine rings in existing drug candidates [3]. This contrasts with using simple 3-aminoazetidine, which would require additional multi-step syntheses to install the 4-fluorophenoxy group.

Mechanistic Electrophysiology Studies of P2X3 Receptor Pharmacology

For neuropharmacology labs investigating purinergic signaling in pain or sensory pathways, this compound offers a cost-effective tool compound for in vitro electrophysiology (e.g., patch-clamp or two-electrode voltage clamp in oocytes) [1]. While less potent than clinical candidates like Sivopixant , its activity at 80 nM is sufficient for robust blockade of ATP-evoked currents in recombinant systems, enabling studies on receptor desensitization, allosteric modulation, and species-specific pharmacology without the high cost and restricted availability associated with proprietary clinical compounds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(3-Aminoazetidin-1-yl)-2-(4-fluorophenoxy)ethan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.